molecular formula C12H11N5O4S B363396 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 853740-23-5

2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No. B363396
CAS RN: 853740-23-5
M. Wt: 321.31g/mol
InChI Key: FIPHVRZBIBNWMA-UHFFFAOYSA-N
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Description

The compound “2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in many fields, including drug design and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze molecular structures .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the nitrophenyl group might undergo electrophilic aromatic substitution, and the sulfanyl group might participate in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Synthesis and Biological Activities of Triazine Derivatives

Triazine derivatives, such as the compound , are a subject of ongoing research due to their wide range of potential biological activities. Triazine is a core moiety in medicinal chemistry, with synthetic derivatives evaluated across different models for various pharmacological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and antimalarial effects, among others. The significance of triazine derivatives lies in their versatile pharmacological potential, stemming from the ability to modify their structure to target a broad spectrum of biological pathways (Verma, Sinha, & Bansal, 2019).

Chemical Reactivities and Synthetic Strategies

The synthesis and reactivity of 1,2,4-triazin-5-one derivatives, a class related to the compound , have been extensively studied. These compounds have attracted interest due to their applications in medicinal, pharmacological, and biological fields. Research has focused on developing functionalized derivatives as vital probes for drug development and bioactive systems. Such studies reveal the diverse reactivity of these compounds towards electrophilic and nucleophilic reagents under various conditions, highlighting the complexity and potential of triazine-based compounds in drug design and biological research (Makki, Abdel-Rahman, & Alharbi, 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, especially considering the presence of the nitro group, which can be explosive under certain conditions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve modifying its structure to enhance its properties or reduce its potential hazards .

properties

IUPAC Name

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4S/c1-7-11(19)14-12(16-15-7)22-6-10(18)13-8-3-2-4-9(5-8)17(20)21/h2-5H,6H2,1H3,(H,13,18)(H,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPHVRZBIBNWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

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